molecular formula C22H21BrN2O3S B13378343 (5Z)-5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one

(5Z)-5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B13378343
M. Wt: 473.4 g/mol
InChI Key: ZOBGXBJRYKWQSP-JAIQZWGSSA-N
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Description

5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyloxy group, a bromo substituent, a methoxybenzylidene moiety, and a thiazolidinone ring.

Properties

Molecular Formula

C22H21BrN2O3S

Molecular Weight

473.4 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21BrN2O3S/c1-5-8-28-19-12-17(23)15(10-18(19)27-4)11-20-21(26)25-22(29-20)24-16-7-6-13(2)14(3)9-16/h5-7,9-12H,1,8H2,2-4H3,(H,24,25,26)/b20-11-

InChI Key

ZOBGXBJRYKWQSP-JAIQZWGSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3Br)OCC=C)OC)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3Br)OCC=C)OC)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 4-(allyloxy)-2-bromo-5-methoxybenzaldehyde with 3,4-dimethylaniline to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid to yield the final thiazolidinone product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(allyloxy)-2-chloro-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one
  • 5-[4-(allyloxy)-2-fluoro-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of 5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromo group, for example, may enhance its potential as a precursor for further functionalization through substitution reactions.

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